N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine
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Overview
Description
“N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of bis(acetylphenoxy)acetamide derivatives with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives . This results in the formation of bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives and bis(quinoxaline) derivatives .Molecular Structure Analysis
Triazole compounds, which are part of the structure of the compound , contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the bromination of bis(acetylphenoxy)acetamide derivatives using NBS . This results in the formation of novel bis(2-bromoacetyl)phenoxy)acetamides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, they show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% . They also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .Scientific Research Applications
Synthesis and Potential Inhibitory Properties
The compound N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine, owing to its complex heterocyclic structure, is likely involved in the synthesis and investigation of its potential as an inhibitor in biochemical pathways. Similar compounds have been synthesized and evaluated for their inhibitory properties, such as those targeting 15-lipoxygenase, an enzyme involved in the metabolic pathway of arachidonic acid, a precursor of inflammatory mediators. The synthesis of such derivatives involves intricate chemical reactions leading to novel compounds with potential biological activities (Asghari et al., 2016).
Antimicrobial Applications
Compounds with structural similarities to this compound have been synthesized and their antimicrobial activities investigated. The synthesis often involves the reaction of heteroaromatic aminonitrile with various reagents, leading to annelation of different moieties and resulting in compounds with pronounced antimicrobial activities. These findings highlight the potential of such compounds in the development of new antimicrobial agents (Bhuiyan et al., 2006).
Application in Cancer Research
Derivatives structurally related to this compound have been prepared and evaluated for their efficacy against various cancer cell lines, such as human colon carcinomas and lung carcinoma, in vitro. This research avenue explores the therapeutic potential of such compounds in cancer treatment, providing insights into their mechanisms of action and effectiveness against specific cancer types (Chen et al., 1982).
Novel Synthesis Methods and Chemical Properties
The intricate structure of this compound suggests its synthesis may involve unique chemical reactions, contributing to the development of new synthetic methodologies. Research in this area not only enhances our understanding of chemical synthesis but also leads to the discovery of compounds with novel properties and potential applications across various scientific fields (Wermann et al., 2002).
Mechanism of Action
Target of Action
The primary targets of N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key player in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts the DNA repair pathways and cell proliferation processes, respectively .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. For instance, the inhibition of PARP-1 disrupts the DNA repair pathways, making cancer cells more vulnerable to DNA-damage response suppression . On the other hand, the inhibition of EGFR disrupts cell proliferation processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that such studies may also be applicable for this compound.
Result of Action
The compound induces apoptosis in cancer cells, arresting the cell cycle at the G2/M phase . It upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . These changes lead to the death of cancer cells .
Future Directions
properties
IUPAC Name |
N,3-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N10/c1-10-17-19-13-4-6-15(21-25(10)13)23(3)12-8-24(9-12)16-7-5-14-20-18-11(2)26(14)22-16/h4-7,12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDROXBAPVFHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NN5C(=NN=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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